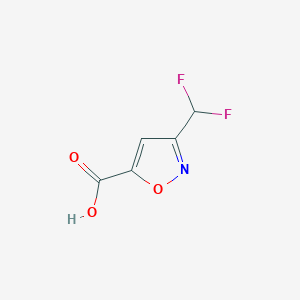

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

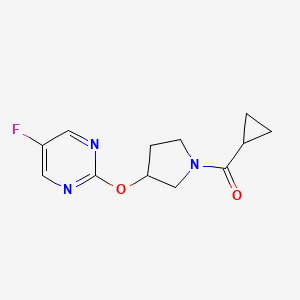

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, or 3-DFOA, is a synthetic molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of oxazole, a five-membered heterocyclic ring with an oxygen atom as the heteroatom. 3-DFOA has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe for the detection of hydrogen peroxide. Its unique properties have made it an important tool for scientists in a range of fields.

Scientific Research Applications

Microbial Degradation and Environmental Fate

Polyfluoroalkyl chemicals, which may include derivatives of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, have been extensively used in industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. The environmental biodegradability of such compounds has been a focus of studies, highlighting the importance of understanding their degradation pathways, intermediate products, and impacts on ecosystems (Liu & Avendaño, 2013).

Synthesis of Bioactive Compounds

The synthesis and biological evaluation of triazole derivatives, including those derived from 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, have been explored for their broad spectrum of biological activities. This includes the development of new drugs, with emphasis on their synthesis through eco-friendly procedures and the potential for creating compounds with improved pharmacological profiles (Kaushik et al., 2019).

Understanding Biocatalyst Inhibition

The study of carboxylic acids, such as 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, has shed light on their inhibitory effects on microbes used in the production of biorenewable chemicals. This research is crucial for developing strategies to improve the robustness of microbial strains for industrial applications, demonstrating the compound's role in influencing microbial metabolism and energy production (Jarboe et al., 2013).

Antioxidant Activity Analysis

Investigations into the antioxidant properties of various compounds, potentially including derivatives of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid, have emphasized the importance of understanding their mechanisms of action and the methodologies for assessing their antioxidant capacities. This research is pivotal for applications in food engineering, medicine, and pharmacy, providing insights into the benefits of these compounds for health and disease prevention (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to energy production in cells .

Mode of Action

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid: acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the TCA cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell . This disruption of energy production can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Difluoromethylation)-1,2-oxazole-5-carboxylic acid is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production . This can have downstream effects on a variety of cellular processes that rely on ATP, including cell growth, division, and maintenance .

Pharmacokinetics

The ADME properties of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid It is known that the compound is used commercially as an intermediate to seven fungicides , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid ’s action primarily involve the disruption of energy production within the cell . By inhibiting SDH and disrupting the TCA cycle, the compound leads to a decrease in ATP production . This can result in cell death, particularly in rapidly dividing cells such as those found in fungi .

Action Environment

The action, efficacy, and stability of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its target . Additionally, the presence of other substances in the environment could potentially interfere with the compound’s action.

properties

IUPAC Name |

3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRXRMMWUDMDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid | |

CAS RN |

1935503-24-4 |

Source

|

| Record name | 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)